[Dimethyl(prop-2-enyl)silyl] pentanoate
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Overview
Description
[Dimethyl(prop-2-enyl)silyl] pentanoate is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups and a prop-2-enyl group, along with a pentanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Dimethyl(prop-2-enyl)silyl] pentanoate typically involves the reaction of dimethyl(prop-2-enyl)silane with pentanoic acid under esterification conditions. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production methods also focus on minimizing by-products and ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[Dimethyl(prop-2-enyl)silyl] pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, leading to the formation of new silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alcohol derivatives.
Substitution: Various silicon-containing compounds depending on the nucleophile used.
Scientific Research Applications
[Dimethyl(prop-2-enyl)silyl] pentanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Medicine: Explored for its role in the development of silicone-based medical devices and implants.
Industry: Utilized in the production of silicone-based materials, adhesives, and coatings.
Mechanism of Action
The mechanism of action of [Dimethyl(prop-2-enyl)silyl] pentanoate involves its ability to interact with various molecular targets through its silicon atom. The silicon atom can form stable bonds with oxygen, carbon, and other elements, allowing the compound to participate in diverse chemical reactions. The prop-2-enyl group provides additional reactivity, enabling the compound to undergo addition and substitution reactions. The ester group can be hydrolyzed under acidic or basic conditions, releasing pentanoic acid and the corresponding silanol.
Comparison with Similar Compounds
Similar Compounds
- [Dimethyl(prop-2-enyl)silyl] acetate
- [Dimethyl(prop-2-enyl)silyl] butanoate
- [Dimethyl(prop-2-enyl)silyl] hexanoate
Uniqueness
[Dimethyl(prop-2-enyl)silyl] pentanoate is unique due to its specific ester group, which imparts distinct chemical and physical properties. The pentanoate ester group provides a balance between hydrophobicity and hydrophilicity, making the compound suitable for various applications. Additionally, the prop-2-enyl group enhances the reactivity of the silicon atom, allowing for versatile chemical modifications.
Properties
CAS No. |
959012-25-0 |
---|---|
Molecular Formula |
C10H20O2Si |
Molecular Weight |
200.35 g/mol |
IUPAC Name |
[dimethyl(prop-2-enyl)silyl] pentanoate |
InChI |
InChI=1S/C10H20O2Si/c1-5-7-8-10(11)12-13(3,4)9-6-2/h6H,2,5,7-9H2,1,3-4H3 |
InChI Key |
VNJZRAGFYFHPLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)O[Si](C)(C)CC=C |
Origin of Product |
United States |
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